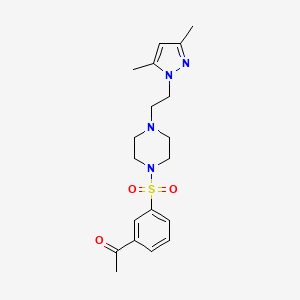

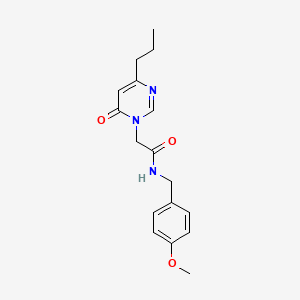

![molecular formula C8H11BrO B2993779 7-Bromospiro[2.5]octan-6-one CAS No. 2375269-65-9](/img/structure/B2993779.png)

7-Bromospiro[2.5]octan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromospiro[2.5]octan-6-one is a chemical compound with the molecular formula C8H11BrO and a molecular weight of 203.08 . It is a derivative of spiro[2.5]octan-6-one .

Synthesis Analysis

The synthesis of spiro[2.5]octa-4,7-dien-6-one, a related compound, has been achieved via 1,6-conjugate addition induced dearomatization of para-quinone methides . This efficient one-pot approach proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis

The InChI code for 7-Bromospiro[2.5]octan-6-one is 1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis of Natural Compounds : An efficient procedure has been developed for transforming derivatives of 7-Bromospiro[2.5]octan-6-one into building blocks for synthesizing arenamides A and C, which have pronounced antitumor activity and inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (D. Shklyaruck, 2015).

Corrosion Inhibition : Research has shown that compounds similar to 7-Bromospiro[2.5]octan-6-one are effective inhibitors for mild steel corrosion in acidic solutions. Their adsorption on metal surfaces is linked to both physical and chemical processes, and the adsorption complies with the Langmuir isotherm model (M. Chafiq et al., 2020).

Synthesis of Heterobicyclic Systems : Gold-catalyzed cyclization of 1,5-enynes, which can involve derivatives of 7-Bromospiro[2.5]octan-6-one, efficiently produces a range of heterobicyclic compounds. This process is significant for the synthesis of complex organic structures (Liming Zhang & S. Kozmin, 2005).

Polymerization : 7-Bromospiro[2.5]octan-6-one derivatives have been used in radical polymerization processes. For example, radical polymerization of 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one resulted in polymers with different molecular weights and structures (F. Sanda, T. Takata, & T. Endo, 1994).

Orientations Futures

The future directions for research on 7-Bromospiro[2.5]octan-6-one could include further exploration of its synthesis, chemical reactions, and potential applications. The development of efficient synthetic routes and the study of its reactivity could provide valuable insights into its potential uses .

Propriétés

IUPAC Name |

7-bromospiro[2.5]octan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZUXRATAWZFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CC(C1=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromospiro[2.5]octan-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

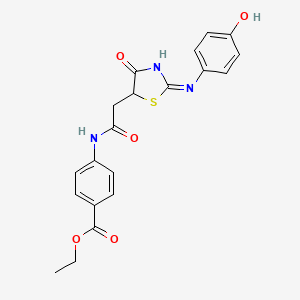

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)

![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)

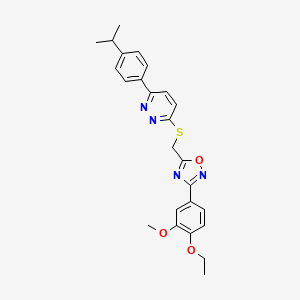

![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)

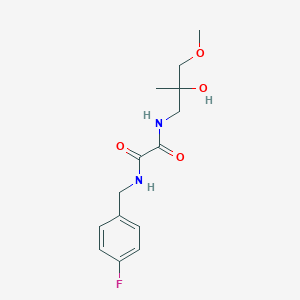

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)